(2S)-2-amino-4,4,4-trifluoro-3-(trifluoromethyl)butan-1-ol hydrochloride
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Overview
Description
(2S)-2-amino-4,4,4-trifluoro-3-(trifluoromethyl)butan-1-ol hydrochloride is a fluorinated organic compound. The presence of multiple fluorine atoms in its structure makes it highly significant in various fields, including pharmaceuticals and agrochemicals. The compound’s unique properties, such as high electronegativity and stability, make it a valuable building block in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the radical trifluoromethylation of carbon-centered intermediates . This process can be carried out under various conditions, including the use of metal catalysts and radical initiators.
Industrial Production Methods
Industrial production of this compound often employs large-scale chemical reactors where the reaction conditions are optimized for high yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of the compound on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-amino-4,4,4-trifluoro-3-(trifluoromethyl)butan-1-ol hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: The trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and pressures to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethyl ketones, while substitution reactions can produce a wide range of functionalized derivatives.
Scientific Research Applications
(2S)-2-amino-4,4,4-trifluoro-3-(trifluoromethyl)butan-1-ol hydrochloride has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein interactions.
Medicine: It is investigated for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: The compound is utilized in the production of agrochemicals and materials with specialized properties.
Mechanism of Action
The mechanism of action of (2S)-2-amino-4,4,4-trifluoro-3-(trifluoromethyl)butan-1-ol hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s binding affinity to enzymes and receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other fluorinated amino alcohols and trifluoromethylated molecules. Examples are:
- 2-amino-3,3,3-trifluoro-1-propanol
- 2-amino-2,2-difluoroethanol
Uniqueness
The uniqueness of (2S)-2-amino-4,4,4-trifluoro-3-(trifluoromethyl)butan-1-ol hydrochloride lies in its specific arrangement of trifluoromethyl groups, which imparts distinct physicochemical properties. These properties include increased lipophilicity, metabolic stability, and enhanced binding interactions, making it a valuable compound in various applications.
Properties
CAS No. |
952714-27-1 |
---|---|
Molecular Formula |
C5H8ClF6NO |
Molecular Weight |
247.6 |
Purity |
95 |
Origin of Product |
United States |
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